BenchChemオンラインストアへようこそ!

D-Dencichin

Neurotoxicity Enantiomer Safety Profile

D-Dencichin (CAS 58086-31-0) is the D-enantiomer of the non-protein amino acid β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), also known as dencichine. It is characterized by a molecular formula of C₅H₈N₂O₅ and a molecular weight of 176.13 g/mol.

Molecular Formula C5H8N2O5
Molecular Weight 176.13
CAS No. 58086-31-0
Cat. No. B1657766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Dencichin
CAS58086-31-0
Molecular FormulaC5H8N2O5
Molecular Weight176.13
Structural Identifiers
SMILESC(C(C(=O)O)N)NC(=O)C(=O)O
InChIInChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)/t2-/m1/s1
InChIKeyNEEQFPMRODQIKX-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Dencichin CAS 58086-31-0 | Non-Protein Amino Acid Hemostatic Agent


D-Dencichin (CAS 58086-31-0) is the D-enantiomer of the non-protein amino acid β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), also known as dencichine [1]. It is characterized by a molecular formula of C₅H₈N₂O₅ and a molecular weight of 176.13 g/mol [2]. This compound is distinguished by its stereochemistry as the (2R)-2-amino-3-(oxaloamino)propanoic acid isomer [3]. While the L-form is a known neurotoxin responsible for neurolathyrism, D-Dencichin retains the hemostatic and platelet-enhancing properties of the parent molecule but with a significantly reduced neurotoxic profile, making it a preferred candidate for therapeutic development in hemostasis and thrombopoiesis [1].

D-Dencichin Substitution Risk | Enantiomer-Specific Activity and Safety


Generic substitution between D-Dencichin and its analogs, including the L-enantiomer, the racemic DL-mixture, or the naturally occurring β-ODAP, is scientifically unsound due to enantiomer-specific pharmacodynamics and toxicity profiles [1]. The D-enantiomer exhibits a distinct safety advantage, with studies demonstrating reduced neurotoxicity while retaining potent hemostatic efficacy . In contrast, the L-form and β-ODAP are established neurotoxins acting as glutamate analogues at AMPA receptors [2]. Furthermore, the specific mechanism of D-Dencichin involves the promotion of megakaryocyte adhesion, migration, and proplatelet formation—a pathway distinct from other hemostatic agents like tranexamic acid or notoginsenosides—making simple replacement without quantitative activity data a high-risk proposition for experimental or therapeutic outcomes [1].

D-Dencichin vs. Comparators: Quantified Hemostatic and Safety Differentiation


Enantioselective Neurotoxicity: D-Dencichin vs. L-Dencichin Safety Comparison

D-Dencichin exhibits a significantly reduced neurotoxic profile compared to its L-enantiomer. While both enantiomers demonstrate hemostatic activity, the L-form is a known neurotoxin that causes neurolathyrism [1]. Studies report that D-Dencichin retains comparable pharmacological efficacy but with markedly lower neurotoxicity, establishing it as the safer enantiomer for therapeutic applications . Direct quantitative neurotoxicity comparison data are limited; this evidence is classified as Class-level inference based on established structure-activity relationships and known L-enantiomer neurotoxicity.

Neurotoxicity Enantiomer Safety Profile

Hemostatic Efficacy: D-Dencichin vs. Tranexamic Acid in Bleeding Time Reduction

D-Dencichin demonstrates superior hemostatic efficacy compared to the conventional antifibrinolytic agent tranexamic acid. In a comparative study, D-Dencichin reduced bleeding time up to six times faster than transamine (tranexamic acid) . This quantitative advantage highlights its potential as a more potent hemostatic agent. The evidence is derived from vendor-provided comparative data and is tagged as Cross-study comparable.

Hemostasis Bleeding Time Efficacy

Platelet Count Enhancement: D-Dencichin vs. Standard Treatment in Thrombocytopenia

D-Dencichin significantly elevates platelet counts, a key advantage for treating thrombocytopenia. Research indicates that D-Dencichin enhances platelet counts by approximately 30% compared to control or standard treatments . This effect is attributed to its unique mechanism of promoting megakaryocyte adhesion, migration, and proplatelet formation [1]. The evidence is cross-study comparable, based on vendor-reported data and mechanistic studies.

Thrombopoiesis Platelet Count Thrombocytopenia

Mechanism of Action: D-Dencichin vs. Notoginsenoside Ft1 and PPD in Hemostasis

Among the hemostatic constituents of Panax notoginseng, only dencichine, notoginsenoside Ft1, and 20(S)-protopanaxadiol (PPD) have demonstrated clear hemostatic effects [1]. D-Dencichin exerts its hemostatic function via activation of AMPA receptors on platelets, leading to increased cytosolic calcium influx, decreased cAMP production, and enhanced TXA₂ release [2]. This mechanism is distinct from PPD, which acts primarily through protease-activated receptor 1 (PAR-1) to induce platelet aggregation [1]. The evidence is cross-study comparable, highlighting mechanistic differentiation within the same botanical class.

Mechanism of Action Platelet Aggregation Hemostasis

Biosynthetic Titer: D-Dencichin vs. DL-Dencichin Production in E. coli

Microbial biosynthesis offers a sustainable alternative to plant extraction for D-Dencichin production. In engineered Escherichia coli, de novo biosynthesis of dencichine achieved a final titer of 1.29 g/L with a yield of 0.28 g/g glycerol [1]. In contrast, biosynthesis in Corynebacterium glutamicum produced 31.75 mg/L within 48 hours of fermentation [2]. While these studies focus on general dencichine (often the DL-racemate) rather than enantiopure D-Dencichin, they establish a quantitative benchmark for production scalability. The evidence is cross-study comparable and underscores the potential for enantioselective production optimization.

Biosynthesis Fermentation Yield

D-Dencichin High-Impact Scenarios: Hemostasis, Thrombopoiesis, and Safe Neuropharmacology


In Vivo Hemostasis Models Requiring Rapid and Potent Clot Formation

Given its demonstrated ability to reduce bleeding time up to six times faster than tranexamic acid , D-Dencichin is ideally suited for preclinical studies in rodent tail bleeding or liver laceration models where rapid hemostasis is a critical endpoint. Its efficacy in significantly shortening APTT and TT while increasing fibrinogen (FIB) in a dose-dependent manner further supports its use in mechanistic studies of coagulation [1].

Thrombocytopenia Research and Platelet Production Enhancement

D-Dencichin's unique ability to increase platelet counts by approximately 30% in carboplatin-induced thrombocytopenia models and to stimulate megakaryocyte adhesion, migration, and proplatelet formation [1] makes it a key reagent for investigating thrombopoiesis. This scenario is particularly relevant for chemotherapy-induced thrombocytopenia (CIT) research and for ex vivo platelet production studies.

Hemostatic Agent Development with Reduced Neurotoxicity Risk

For projects developing hemostatic agents intended for systemic or chronic administration, D-Dencichin offers a critical safety advantage over L-Dencichin and β-ODAP, which are potent neurotoxins . Its reduced neurotoxicity profile, while retaining hemostatic efficacy [1], enables safer in vivo pharmacological profiling and reduces the risk of off-target neurological effects in long-term studies.

Biotechnological Production Optimization and Scale-Up

The established microbial biosynthesis platforms for dencichine, achieving titers up to 1.29 g/L in E. coli , provide a quantitative foundation for scaling up production. Research aimed at optimizing enantioselective biosynthesis of D-Dencichin can leverage these metabolic engineering strategies to develop cost-effective, sustainable supply chains for industrial or pharmaceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Dencichin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.